molecular formula C14H17F2NO4 B15324811 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid

Cat. No.: B15324811
M. Wt: 301.29 g/mol
InChI Key: CGLCNEVHQBQDGK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Backbone: The protected amino group is then coupled with a 3,4-difluorophenyl moiety through a series of reactions, including nucleophilic substitution and esterification.

    Hydrolysis: The ester group is hydrolyzed to form the final propanoic acid product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluorophenyl moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the Boc protecting group and the difluorophenyl moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid
  • ®-3-Amino-3-(3,4-difluorophenyl)propanoic acid
  • ®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid is unique due to its specific ®-configuration and the presence of both the Boc protecting group and the difluorophenyl moiety. These structural features confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

(3R)-3-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

CGLCNEVHQBQDGK-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.